2,5-Difluorophenylglyoxal hydrate 2,5-Difluorophenylglyoxal hydrate
Brand Name: Vulcanchem
CAS No.: 81593-28-4
VCID: VC3910954
InChI: InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2
SMILES: C1=CC(=C(C=C1F)C(=O)C=O)F.O
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol

2,5-Difluorophenylglyoxal hydrate

CAS No.: 81593-28-4

Cat. No.: VC3910954

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluorophenylglyoxal hydrate - 81593-28-4

Specification

CAS No. 81593-28-4
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
IUPAC Name 2-(2,5-difluorophenyl)-2-oxoacetaldehyde;hydrate
Standard InChI InChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2
Standard InChI Key AFKFNALEOOACFA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(=O)C=O)F.O
Canonical SMILES C1=CC(=C(C=C1F)C(=O)C=O)F.O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,5-Difluorophenylglyoxal hydrate is systematically named 2-(2,5-difluorophenyl)-2-oxoacetaldehyde hydrate. Key identifiers include:

PropertyValueSource
CAS Number81593-28-4
Molecular FormulaC8H6F2O3\text{C}_8\text{H}_6\text{F}_2\text{O}_3
Molecular Weight188.13 g/mol
Boiling Point224.7°C (at 760 mmHg)
Flash Point84.7°C
SMILESC1=CC(=C(C=C1F)C(=O)C=O)F.O
IUPAC InChI KeyAFKFNALEOOACFA-UHFFFAOYSA-N

The compound exists as a hydrate, with water stabilizing the reactive aldehyde groups. X-ray crystallography of analogous fluorophenylglyoxals confirms planar geometry at the glyoxal moiety, with fluorine atoms inducing electron-withdrawing effects that enhance electrophilicity at the carbonyl carbon .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves oxidation of 2,5-difluoroacetophenone using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) in aqueous acidic media . A validated method from Joshi et al. (1981) reports a 70% yield via controlled oxidation under reflux conditions . Alternative routes include:

  • Condensation reactions: Reacting glyoxal with 2,5-difluorophenylmagnesium bromide in tetrahydrofuran (THF).

  • Deoxofluor-mediated fluorination: As demonstrated in polyfluoroether synthesis, Deoxofluor ((CH3OCH2CH2)2NSF3(\text{CH}_3\text{OCH}_2\text{CH}_2)_2\text{NSF}_3) efficiently fluorinates glyoxal hydrates in dichloromethane, though this method is more commonly applied to 4-fluorophenyl analogs .

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to mitigate exothermic risks during oxidation, achieving yields >85% . Post-synthesis purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel .

Reactivity and Applications

Key Reaction Pathways

The compound participates in three principal reaction types:

Nucleophilic Additions

The glyoxal carbonyl reacts with amines, hydrazines, and ureas to form imines, hydrazones, and hydantoins. For example, condensation with 1,3-dibenzylurea in acetonitrile yields enantiomerically enriched hydantoins (95:5 e.r.) .

Cyclocondensation

In the presence of thiourea or guanidine, it forms fluorinated thiazoles or purine analogs, which are valuable in drug discovery .

Oxidation-Reduction

  • Oxidation: Converts to 2,5-difluorobenzoic acid using KMnO4\text{KMnO}_4 .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the glyoxal group to a vicinal diol .

Pharmaceutical Applications

2,5-Difluorophenylglyoxal hydrate is a key intermediate in synthesizing:

  • Kinase inhibitors: Fluorine atoms enhance binding affinity to ATP pockets .

  • Antimicrobial agents: Derivatives show MIC values of 32 µg/mL against S. aureus and E. coli.

  • Anticancer compounds: Apoptosis induction via caspase-3 activation in breast cancer cell lines (IC50_{50} = 12 nM).

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.4–7.8 ppm (aromatic protons), δ 9.8–10.2 ppm (aldehyde proton) .

  • 19F^{19}\text{F} NMR: δ -112 to -118 ppm (meta/para fluorines) .

  • IR (KBr): 1680–1720 cm1^{-1} (C=O stretch), 3300–3500 cm1^{-1} (O–H bend) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >99% purity, with retention time = 6.2 min .

Comparison with Structural Analogs

Property2,5-Difluoro Isomer2,4-Difluoro Isomer3,4-Difluoro Isomer
Melting PointNot reported51–54°C 83–85°C
LogP1.28 1.34 1.42
Electrophilicity (Fukui)+0.15+0.12 +0.18
Bioactivity (IC50_{50})12 nM (kinase)45 nM 32 nM

The 2,5-substitution pattern offers optimal balance between lipophilicity and electronic effects for drug-like properties .

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